![molecular formula C17H26N4O2S B5621026 5-acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621026.png)
5-acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Description
This compound is part of a class of chemicals that include various imidazolines and imidazo[4,5-b]pyridines, which have been studied for their biochemical and pharmacological properties. These compounds are often explored for their potential as receptor antagonists and for other medicinal applications.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-component condensations and may employ electrochemical methods for improved yields and regioselectivity. For instance, Shestopalov et al. (2002) described a one-step synthesis method for related compounds, highlighting the benefits of electrochemical reactions over chemical catalysis in terms of yield and conditions (Shestopalov et al., 2002).
Molecular Structure Analysis
Structural and conformational studies of similar compounds reveal that certain rings in these molecules, such as the pyrrolidine and piperidine rings, adopt specific conformations. For example, Whelan et al. (1995) conducted NMR spectroscopy and X-ray diffraction to analyze the structure of tropane-3-spiro-4'(5')-imidazolines, providing insights into the preferred molecular conformations (Whelan et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of compounds in this class involves interactions with various functional groups. Bukowski et al. (1999) explored the reactivity of 2-acetylimidazo[4,5-b]pyridine with different amines and sulfur, leading to various derivatives with diverse substituents (Bukowski et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(5-acetylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-2-propylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-3-10-24-11-15(23)20-8-5-17(6-9-20)16-14(18-12-19-16)4-7-21(17)13(2)22/h12H,3-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXGIDTZLPGXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCC2(CC1)C3=C(CCN2C(=O)C)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] |
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